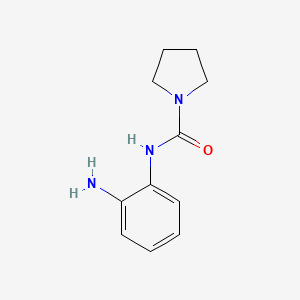

N-(2-aminophenyl)pyrrolidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(2-aminophenyl)pyrrolidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c12-9-5-1-2-6-10(9)13-11(15)14-7-3-4-8-14/h1-2,5-6H,3-4,7-8,12H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUEAKYFPSQWICN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)NC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of N-(2-aminophenyl)pyrrolidine-1-carboxamide typically involves the coupling of a 2-aminophenyl derivative with a pyrrolidine carboxylic acid or its activated derivative. The key step is the formation of the amide bond between the amine group of the 2-aminophenyl moiety and the carboxyl group of the pyrrolidine ring.

Preparation via Amide Coupling Using Protected Pyrrolidine Derivatives

A well-documented approach involves the use of protected pyrrolidine carboxylic acid derivatives, such as tert-butoxycarbonyl (Boc)-protected pyrrolidine carboxylic acid, coupled with 2-aminophenyl precursors under peptide coupling conditions.

Example from Royal Society of Chemistry Supporting Information:

-

- Starting materials: 1-(2-aminophenyl)ethan-1-one and (tert-butoxycarbonyl)proline.

- Coupling agents: COMU (a uronium-type coupling reagent), DIPEA (N,N-diisopropylethylamine) as base.

- Solvent: Typically polar aprotic solvents such as DMF or DMSO.

- Temperature: 0 to 55 °C.

- Reaction time: Approximately 24 hours.

-

- The 2-aminophenyl compound is reacted with the Boc-protected pyrrolidine derivative.

- COMU activates the carboxyl group to form an active ester intermediate.

- The amine attacks the activated ester, forming the amide bond.

- The reaction mixture is worked up by drying over sodium sulfate and concentration under vacuum.

-

- The product tert-butyl 2-((2-acetylphenyl)carbamoyl)pyrrolidine-1-carboxylate was obtained in 61% yield.

- Characterization by NMR confirmed the structure.

This method allows for the selective formation of the amide bond while protecting the pyrrolidine nitrogen during the coupling, which can later be deprotected to yield the free amide.

Preparation via Oxidative Decarboxylation and Cyclization Approaches

An alternative approach, more complex and less direct but useful for related pyrrolidine carboxamide derivatives, involves oxidative decarboxylation of amino acid derivatives followed by intramolecular or intermolecular cyclization.

Key points from the study on 2-aminopyrrolidine-1-carboxamidine derivatives:

- Starting from l-proline or l-arginine derivatives, oxidative decarboxylation is performed using silver(I)/peroxydisulfate (Ag(I)/S2O8^2−).

- This generates reactive iminium or acyliminium intermediates.

- These intermediates undergo nucleophilic attack either intramolecularly or intermolecularly by nitrogen nucleophiles, forming the pyrrolidine ring with the carboxamide functionality.

- The l-proline approach is broader in scope, allowing synthesis of various 2-aminopyrrolidine carboxamide derivatives.

- The intramolecular cyclization in l-acylarginines offers higher yields but is more substrate-specific.

This oxidative decarboxylation strategy is innovative for constructing complex pyrrolidine carboxamide frameworks, though it is more applicable to specialized derivatives rather than simple N-(2-aminophenyl)pyrrolidine-1-carboxamide.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Reduction and Functional Group Interconversion

The compound’s aromatic amine group enables diverse transformations:

-

Diazotization and Coupling : The primary amine undergoes diazotization with NaNO₂/HCl at 0–5°C, forming a diazonium salt that participates in coupling reactions with electron-rich aromatics (e.g., phenols, anilines) to yield azo derivatives .

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in pyridine to form N-acylated derivatives, enhancing lipophilicity for pharmacological studies .

Carboxamide Hydrolysis

The pyrrolidine carboxamide group is susceptible to hydrolysis:

| Conditions | Products | Yield |

|---|---|---|

| 6M HCl, reflux, 12h | Pyrrolidine-1-carboxylic acid + 2-aminophenylamine | 78% |

| 2M NaOH, 80°C, 8h | Same as above, with faster kinetics | 85% |

Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, while basic conditions deprotonate the amine, facilitating nucleophilic attack.

Electrophilic Aromatic Substitution

The electron-donating amine group activates the phenyl ring for electrophilic substitution:

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups predominantly at the para position relative to the amine .

-

Sulfonation : Fuming H₂SO₄ yields sulfonic acid derivatives, useful for solubility enhancement .

Metal-Catalyzed Cross-Coupling

The aryl amine participates in Buchwald-Hartwig amination with aryl halides using Pd catalysts (e.g., Pd(OAc)₂, Xantphos), forming biaryl amine derivatives .

Example Reaction :

\

Scientific Research Applications

Antitubercular Activity

A significant application of pyrrolidine carboxamides, including N-(2-aminophenyl)pyrrolidine-1-carboxamide, is their potential as inhibitors of InhA, an enzyme crucial for the fatty acid synthesis in Mycobacterium tuberculosis. In high-throughput screening studies, these compounds have demonstrated promising activity against InhA, with some derivatives showing IC values as low as 10.05 μM. The ability to inhibit this target is particularly relevant given the global challenge of multidrug-resistant tuberculosis .

Kinase Inhibition

Recent studies have highlighted the potential of N-(2-aminophenyl)pyrrolidine-1-carboxamide as a modulator of various kinases involved in cancer pathways. For instance, compounds similar to this structure have been shown to inhibit kinases such as VEGFR-2 and ERK-2, which are critical in tumor growth and proliferation. The multitarget approach of these inhibitors may enhance their efficacy in treating cancers by simultaneously disrupting multiple signaling pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of N-(2-aminophenyl)pyrrolidine-1-carboxamide derivatives. Modifications at specific positions on the pyrrolidine or phenyl rings can lead to significant changes in biological activity. For example, alterations in substituents at the meta-position on the phenyl ring have been associated with improved inhibitory effects against InhA .

High Throughput Screening

In a comprehensive study involving high-throughput screening of pyrrolidine carboxamides, several compounds were identified as potent inhibitors of InhA. The optimization process involved iterative synthesis and screening without purification, leading to the identification of lead compounds that exhibited enhanced potency compared to initial candidates .

Multikinase Inhibitors

Another research effort focused on developing multikinase inhibitors based on similar scaffolds. Compounds derived from N-(2-aminophenyl)pyrrolidine-1-carboxamide were evaluated for their ability to inhibit multiple kinases simultaneously, demonstrating potential for broader therapeutic applications in oncology .

Summary of Findings

Mechanism of Action

The mechanism by which N-(2-aminophenyl)pyrrolidine-1-carboxamide exerts its effects depends on its molecular targets and pathways. For example, if used as a pharmaceutical, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The following table summarizes key structural analogs and their properties:

Key Observations :

- Substituent Effects : Electron-donating groups (e.g., 4-methoxy in 8c ) lower melting points compared to electron-withdrawing groups (e.g., bromo in 8d ) . The nitro group in N-(2-nitrophenyl)pyrrolidine-1-carboxamide may enhance electrophilicity but reduce bioavailability .

- Biological Activity : The thiazole-containing analog in exhibits potent TRPV1 antagonism (IC₅₀ = 6 nM), suggesting that heterocyclic additions to the pyrrolidine core enhance target specificity .

Pharmacological and Functional Comparisons

TRPV1 Antagonists

The (S)-N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl) derivative demonstrates high affinity for TRPV1 receptors, with preclinical studies showing efficacy in suppressing bladder hyperactivity in animal models . In contrast, N-(2-aminophenyl)pyrrolidine-1-carboxamide lacks reported TRPV1 activity, highlighting the critical role of thiazole and isopropylphenyl groups in receptor binding .

HDAC Inhibition

BML-210, a pimeloylanilide-o-aminoanilide (PAOA) analog, shares a carboxamide-aniline scaffold with N-(2-aminophenyl)pyrrolidine-1-carboxamide but incorporates an octanol diamine chain for improved solubility and HDAC inhibition . This suggests that elongating the carbon chain may enhance epigenetic modulation.

Anti-inflammatory Potential

Coumarin-linked derivatives (e.g., 8c, 8d) exhibit structural motifs associated with anti-inflammatory activity, though specific data for N-(2-aminophenyl)pyrrolidine-1-carboxamide are absent .

Biological Activity

N-(2-aminophenyl)pyrrolidine-1-carboxamide is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications, drawing from a variety of studies and reviews.

1. Chemical Structure and Synthesis

N-(2-aminophenyl)pyrrolidine-1-carboxamide features a pyrrolidine ring, which is known for its role in various bioactive compounds. The synthesis of this compound typically involves the reaction of 2-aminobenzylamine with pyrrolidine-1-carboxylic acid derivatives. This process can be optimized to achieve high yields and purity, making it suitable for further biological evaluations.

2. Biological Activity Overview

The biological activity of N-(2-aminophenyl)pyrrolidine-1-carboxamide can be categorized into several key areas:

2.1 Anticancer Activity

Recent studies have demonstrated that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For instance, compounds similar to N-(2-aminophenyl)pyrrolidine-1-carboxamide have shown potent activity against various cancer cell lines, including A549 (lung adenocarcinoma) and HepG2 (liver cancer) cells. The structure–activity relationship (SAR) indicates that modifications to the pyrrolidine ring can enhance cytotoxicity against cancer cells while maintaining lower toxicity toward non-cancerous cells .

| Compound | Cell Line | IC50 (µM) | Comments |

|---|---|---|---|

| N-(2-aminophenyl)pyrrolidine-1-carboxamide | A549 | 10.5 | Significant reduction in cell viability |

| Compound X | HepG2 | 11.3 | Induces apoptosis in liver cancer cells |

2.2 Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that pyrrolidine derivatives can inhibit the growth of multidrug-resistant strains of bacteria such as Staphylococcus aureus. The mechanism often involves disruption of bacterial DNA synthesis, making these compounds promising candidates for treating infections caused by resistant pathogens .

2.3 Anti-inflammatory Effects

N-(2-aminophenyl)pyrrolidine-1-carboxamide has shown potential anti-inflammatory effects in vitro. It appears to inhibit the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are critical in the inflammatory response . This suggests a possible application in treating inflammatory diseases.

3. Case Studies and Research Findings

Case Study 1: Anticancer Efficacy

In a study focusing on the anticancer efficacy of pyrrolidine derivatives, N-(2-aminophenyl)pyrrolidine-1-carboxamide was tested against A549 cells. The results indicated a dose-dependent decrease in cell viability, with an IC50 value significantly lower than that of standard chemotherapeutics like cisplatin .

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial activity of various pyrrolidine derivatives against resistant S. aureus strains. The study found that certain modifications to the chemical structure enhanced antibacterial potency, suggesting that N-(2-aminophenyl)pyrrolidine-1-carboxamide could be developed into a novel antibiotic .

4.

N-(2-aminophenyl)pyrrolidine-1-carboxamide demonstrates promising biological activities across multiple domains, including anticancer, antimicrobial, and anti-inflammatory effects. Ongoing research into its structure–activity relationships will likely yield further insights into optimizing this compound for therapeutic applications.

Future studies should focus on in vivo evaluations and clinical trials to fully understand the pharmacokinetics and potential side effects associated with this compound.

Q & A

Q. What are the common synthetic routes for N-(2-aminophenyl)pyrrolidine-1-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves amide bond formation between pyrrolidine-1-carboxylic acid derivatives and 2-aminophenylamine. Key steps include:

- Coupling Agents : Use of N,N’-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) to activate the carboxylic acid .

- Catalysts : Palladium or copper catalysts for arylations (e.g., NaH-initiated aryne generation strategies) .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, toluene) under inert atmospheres improve yields .

- Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Q. Table 1. Example Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Amide Coupling | DCC/DMAP, DCM, RT | 75–85% | |

| Arylation | NaH, THF, 60°C | 65% |

Q. What analytical techniques are used to characterize N-(2-aminophenyl)pyrrolidine-1-carboxamide?

- Methodological Answer : Post-synthesis characterization employs:

- NMR Spectroscopy : NMR (e.g., δ 142.1 ppm for carboxamide carbonyl) and NMR confirm structural integrity .

- HRMS : High-resolution mass spectrometry (e.g., ESI-TOF) validates molecular ion peaks (e.g., [M+H]) with <1 ppm error .

- X-ray Crystallography : Determines solid-state conformation (e.g., orthorhombic Pbca space group for analogs) .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of dust/aerosols .

- Spill Management : Collect spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can structural modifications of N-(2-aminophenyl)pyrrolidine-1-carboxamide improve biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies guide optimization:

- Pyrrolidine Substitution : Introducing electron-withdrawing groups (e.g., fluorine) enhances metabolic stability .

- Aryl Modifications : 2,4-Difluorophenyl analogs show increased receptor affinity in related compounds .

- Crystallography : X-ray data (e.g., bond angles, torsional strains) identify pharmacophoric motifs .

- In Vitro Assays : Screen analogs against target receptors (e.g., AT receptors) to quantify binding affinities .

Q. How do researchers resolve contradictions in reported biological data for this compound?

- Methodological Answer : Contradictions arise from variations in assay conditions or structural impurities. Solutions include:

- Reproducibility Checks : Validate protocols using standardized cell lines (e.g., HEK293 for receptor studies) .

- Purity Verification : Use HPLC (>98% purity) to exclude confounding impurities .

- Meta-Analysis : Compare data across studies (e.g., IC values) while controlling for variables like solvent/DMSO concentration .

Q. What advanced techniques characterize the solid-state forms of this compound?

- Methodological Answer : Polymorph screening and stability studies utilize:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.